molecular formula C13H9F2NO B1428040 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one CAS No. 1285349-13-4

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one

Cat. No. B1428040
CAS RN: 1285349-13-4
M. Wt: 233.21 g/mol
InChI Key: HOTTZHUFRMDHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one is a small organic molecule that has been used for various scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Hybrid Catalysts Development

Research has shown that pyranopyrimidine cores, which can be derived from structures similar to 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one, are crucial precursors in the medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to synthesize these scaffolds, highlighting the compound's relevance in developing lead molecules for further research (Parmar, Vala, & Patel, 2023).

Environmental Remediation

The compound's structural analogs have been investigated for their environmental impact, particularly in the context of organohalides like DDT and DDE, which are known endocrine disruptors. Research into the degradation pathways and the effects of these compounds on human and wildlife health is crucial for understanding how similar structures may interact with biological systems and the environment. This area of study emphasizes the importance of understanding the environmental fate of such compounds and their potential for bioaccumulation and toxicity (Burgos-Aceves et al., 2021).

Synthesis of Complex Organic Compounds

The role of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one in the synthesis of complex organic compounds, such as pyridines and quinolines, has been explored. These compounds are significant in medicinal chemistry and drug discovery, highlighting the importance of developing new synthetic strategies for their construction. The use of propargylic alcohols as reactants, derived from or related to the structure of interest, showcases the compound's utility in organic synthesis and its potential for creating bioactive molecules (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-11-4-3-9(12(15)7-11)6-13(17)10-2-1-5-16-8-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTTZHUFRMDHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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